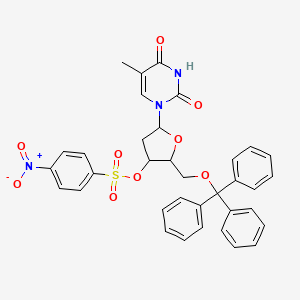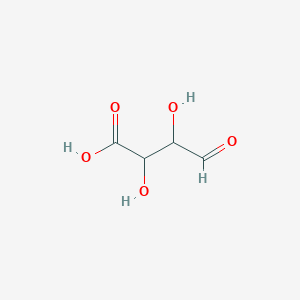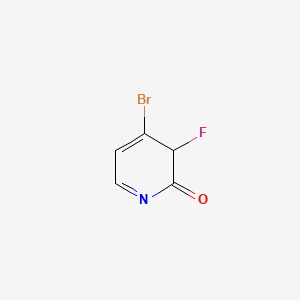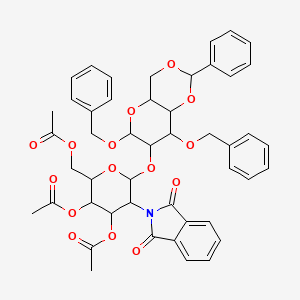
2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl--D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose” is a complex organic compound that belongs to the class of glycosylated derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose” typically involves multiple steps, including glycosylation, acetylation, and benzylidene protection. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions can target the phthalimido group, converting it to an amine.
Substitution: Substitution reactions may occur at the acetyl groups, leading to deacetylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate deacetylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, particularly those with glycosylated structures.
Biology
Biologically, glycosylated compounds are often studied for their interactions with proteins and enzymes, making them valuable in biochemical research.
Medicine
In medicine, such compounds may be investigated for their potential as drug candidates, particularly in targeting specific biological pathways.
Industry
Industrially, glycosylated derivatives can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for “2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose” would depend on its specific application. Generally, glycosylated compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-galactose
- 2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-glucose
Uniqueness
The uniqueness of “2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose” lies in its specific glycosylation pattern and protective groups, which can influence its reactivity and interactions with biological molecules.
Propriétés
Formule moléculaire |
C47H47NO15 |
|---|---|
Poids moléculaire |
865.9 g/mol |
Nom IUPAC |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C47H47NO15/c1-27(49)54-25-35-38(58-28(2)50)40(59-29(3)51)37(48-43(52)33-21-13-14-22-34(33)44(48)53)46(60-35)63-42-41(55-23-30-15-7-4-8-16-30)39-36(26-57-45(62-39)32-19-11-6-12-20-32)61-47(42)56-24-31-17-9-5-10-18-31/h4-22,35-42,45-47H,23-26H2,1-3H3 |
Clé InChI |
SXBDUJNSEMCEPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


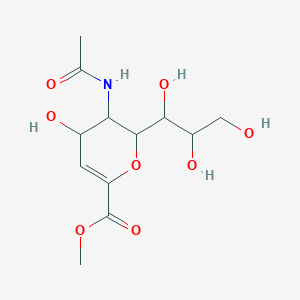


![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![7-[5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12286834.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
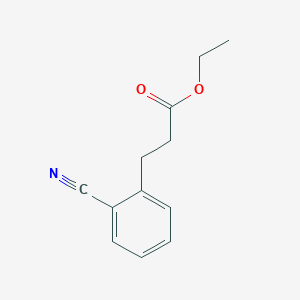

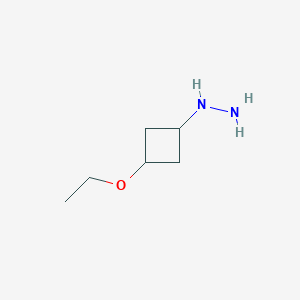
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
